N-Aminopyrimidin-4-carboximidamid

Übersicht

Beschreibung

N-aminopyrimidine-4-carboximidamide is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their significant role in biological systems, particularly as components of nucleic acids

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-aminopyrimidine-4-carboximidamide is characterized by its unique structure, which allows it to interact with various biological systems. Pyrimidines, including this compound, are crucial as components of nucleic acids and have been associated with a range of pharmacological activities, such as:

- Antioxidant

- Antibacterial

- Antiviral

- Antifungal

- Anti-inflammatory

The compound operates through diverse mechanisms depending on its interaction with biomolecules, making it a versatile tool in both research and therapeutic contexts .

Chemistry

N-aminopyrimidine-4-carboximidamide serves as a valuable building block for synthesizing more complex organic molecules. Its structural properties allow chemists to modify it for various applications in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It has been investigated for its role in modulating enzymatic activities and cellular processes, which could lead to advancements in understanding disease mechanisms .

Medicine

N-aminopyrimidine-4-carboximidamide has shown promise as a potential anticancer agent. It targets key enzymes involved in cancer progression, such as:

- Epidermal Growth Factor Receptor (EGFR)

- B-Raf Proto-Oncogene (BRAF)

- Cyclin-dependent Kinase 2 (CDK2)

These targets are crucial in various cancers, suggesting that N-aminopyrimidine-4-carboximidamide could play a significant role in developing new cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential and efficacy of N-aminopyrimidine-4-carboximidamide:

- Anticancer Efficacy : Research has demonstrated that this compound can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis.

- Neuroprotective Effects : Some studies have indicated that derivatives of aminopyridines exhibit neuroprotective effects, particularly in models of neurodegenerative diseases .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of N-aminopyrimidine derivatives have shown favorable absorption and distribution characteristics, enhancing their potential as therapeutic agents .

Data Tables

| Application Area | Description | Key Targets |

|---|---|---|

| Chemistry | Building block for organic synthesis | Various organic compounds |

| Biology | Interaction with biomolecules | Enzymes involved in cellular processes |

| Medicine | Potential anticancer agent | EGFR, BRAF, CDK2 |

Wirkmechanismus

Target of Action

N-aminopyrimidine-4-carboximidamide, also known as Pyrimidine-4-carboximidhydrazide, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory

Mode of Action

It’s known that pyrimidine derivatives exert their activity via diverse mechanisms . For instance, some pyrimidines exhibit potent anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream

Result of Action

It’s known that pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-aminopyrimidine-4-carboximidamide are not fully understood. It is known that pyrimidine derivatives play a crucial role in many biological processes . They are key components of nucleotides, which are the building blocks of DNA and RNA. Therefore, it is plausible that N-aminopyrimidine-4-carboximidamide could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The specific cellular effects of N-aminopyrimidine-4-carboximidamide are currently unknown. Given the importance of pyrimidine derivatives in cellular processes, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of N-aminopyrimidine-4-carboximidamide is not yet known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-aminopyrimidine-4-carboximidamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of 2,4,5-trichloropyrimidine with 2-amino-N-methylbenzamide in the presence of sodium bicarbonate in ethanol, followed by further reactions to introduce the amino and carboximidamide groups . Another approach involves the use of methyl iodide in DMF under basic conditions with cesium carbonate to achieve N-methylation .

Industrial Production Methods

Industrial production of N-aminopyrimidine-4-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-aminopyrimidine-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium bicarbonate in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-aminopyrimidine-4-carboxylic acid, while reduction may produce N-aminopyrimidine-4-carboximidamide derivatives with altered functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrimidine: The parent compound, which serves as a core structure for many derivatives.

2,4-Diaminopyrimidine: Known for its applications in medicinal chemistry as an antimalarial agent.

N-methylpyrimidine: Used in various synthetic applications due to its reactivity.

Uniqueness

N-aminopyrimidine-4-carboximidamide stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its ability to inhibit multiple key enzymes involved in cancer cell proliferation highlights its potential as a multifunctional therapeutic agent.

Biologische Aktivität

N-Aminopyrimidine-4-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

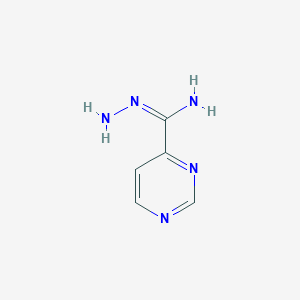

Chemical Structure and Properties

N-Aminopyrimidine-4-carboximidamide features a pyrimidine ring with an amino group and a carboximidamide functional group. Its molecular formula is . The presence of nitrogen functionalities contributes to its reactivity and biological interactions, making it a subject of interest in various fields, including pharmacology and biochemistry.

Target Enzymes

N-Aminopyrimidine-4-carboximidamide primarily interacts with several biological targets, including:

- NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) : This enzyme is crucial for the biosynthesis of bioactive lipids. Inhibitors derived from pyrimidine structures have shown significant effects on emotional behavior in animal models by modulating lipid levels in the brain .

- Nitric Oxide Synthase (nNOS) : Compounds similar to N-aminopyrimidine derivatives have demonstrated selective inhibition of nNOS, which is relevant for neuroprotection in conditions characterized by excessive nitric oxide production .

Biochemical Pathways

Pyrimidines play essential roles in various biochemical pathways, including nucleotide synthesis and cellular signaling. N-Aminopyrimidine-4-carboximidamide may influence these pathways by modulating enzyme activities and gene expression through binding interactions with biomolecules .

Antimicrobial Properties

Research indicates that derivatives of aminopyrimidines, including N-aminopyrimidine-4-carboximidamide, exhibit antimicrobial activity against bacteria and fungi. This suggests potential applications in treating infectious diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of N-aminopyrimidine derivatives. For instance, specific compounds within this class have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4 | BRAF V600E | 0.19 | Inhibition of cell proliferation |

| Compound 5 | EGFR/CDK2/c-Met | 0.089/0.014/0.0041 | Induction of apoptosis via cytochrome C levels increase |

These findings underscore the potential of N-aminopyrimidine-4-carboximidamide as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

Inhibitors derived from pyrimidine structures have been shown to modulate neuroprotective pathways by selectively inhibiting nNOS, thereby reducing neurodegeneration linked to high nitric oxide levels. This mechanism provides a therapeutic avenue for neurodegenerative diseases .

Case Studies

- In Vivo Studies on Emotional Behavior : A study involving the administration of pyrimidine derivatives demonstrated changes in emotional behavior in mice, attributed to alterations in lipid signaling pathways mediated by NAPE-PLD inhibition .

- Antiproliferative Effects Against Cancer Cell Lines : A series of experiments assessed the activity of various pyrimidine derivatives against cancer cell lines, revealing that structural modifications significantly enhanced their potency as anticancer agents .

Eigenschaften

IUPAC Name |

N'-aminopyrimidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRZVPXBWKTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724773 | |

| Record name | Pyrimidine-4-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18091-46-8 | |

| Record name | Pyrimidine-4-carbohydrazonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.